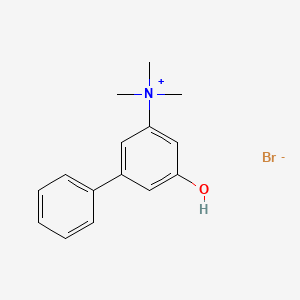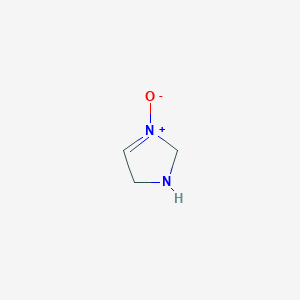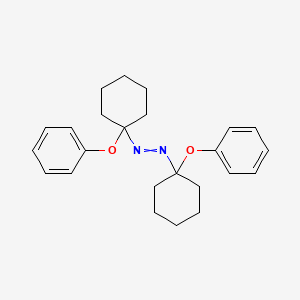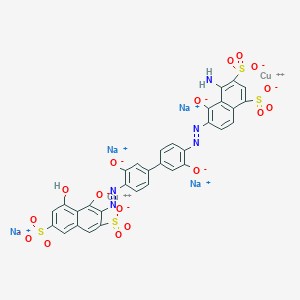![molecular formula C14H19NO3 B14463158 N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine CAS No. 66361-90-8](/img/structure/B14463158.png)
N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine typically involves the reaction of a suitable ketone or aldehyde with hydroxylamine. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. The general reaction conditions include:
Reactants: A ketone or aldehyde and hydroxylamine.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, with careful control of reaction parameters to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
Applications De Recherche Scientifique
N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions and enzymes, affecting their activity. The compound may also undergo tautomerization, leading to different reactive species that can participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-Ethoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine
- N-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine
- N-(6-Propoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine
Uniqueness
N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
66361-90-8 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
N-[6-(2-ethoxyethoxy)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H19NO3/c1-2-17-8-9-18-12-6-7-13-11(10-12)4-3-5-14(13)15-16/h6-7,10,16H,2-5,8-9H2,1H3 |
Clé InChI |
KHKWTAARSZWVMS-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=CC2=C(C=C1)C(=NO)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)






![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Hexadecanamide, N-[3-[(2-hydroxyethyl)methyloxidoamino]propyl]-](/img/structure/B14463143.png)

![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)

